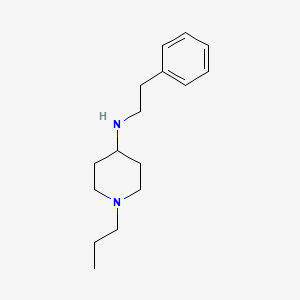
N-(2-phenylethyl)-1-propyl-4-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-phenylethyl)-1-propyl-4-piperidinamine, also known as NPP, is a synthetic compound that belongs to the class of phenethylamines and piperidines. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, neuroscience, and forensic science.
Mecanismo De Acción
The exact mechanism of action of N-(2-phenylethyl)-1-propyl-4-piperidinamine is still not fully understood. However, it is believed to act primarily by binding to and activating the mu-opioid receptor in the brain, which is responsible for regulating pain perception and mood.
Biochemical and Physiological Effects:
N-(2-phenylethyl)-1-propyl-4-piperidinamine has been shown to produce a range of biochemical and physiological effects in the body. These include pain relief, sedation, euphoria, and respiratory depression. It has also been shown to affect the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which play a critical role in regulating mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using N-(2-phenylethyl)-1-propyl-4-piperidinamine in laboratory experiments is its potent analgesic and antinociceptive effects. This makes it an ideal candidate for studying pain pathways and developing new pain medications. However, its potential for producing respiratory depression and other adverse effects must also be taken into consideration.
Direcciones Futuras
There are several potential future directions for research involving N-(2-phenylethyl)-1-propyl-4-piperidinamine. These include further studies on its mechanism of action, as well as its potential applications in the treatment of depression and anxiety disorders. Additionally, there is a need for more research on the safety and efficacy of N-(2-phenylethyl)-1-propyl-4-piperidinamine in human subjects, particularly in the context of pain management. Finally, there is a need for the development of new synthetic methods for producing N-(2-phenylethyl)-1-propyl-4-piperidinamine, which could lead to more efficient and cost-effective production of this compound.
Métodos De Síntesis
N-(2-phenylethyl)-1-propyl-4-piperidinamine can be synthesized through several methods, including the reductive amination of 1-phenyl-2-nitropropene with n-propylamine, followed by catalytic hydrogenation. Another method involves the reaction of phenethylamine with 1-bromopropane, followed by cyclization with piperidine.
Aplicaciones Científicas De Investigación
N-(2-phenylethyl)-1-propyl-4-piperidinamine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant analgesic and antinociceptive effects, making it a potential candidate for the development of new pain medications. N-(2-phenylethyl)-1-propyl-4-piperidinamine has also been studied for its potential as a treatment for depression and anxiety disorders.
Propiedades
IUPAC Name |
N-(2-phenylethyl)-1-propylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2/c1-2-12-18-13-9-16(10-14-18)17-11-8-15-6-4-3-5-7-15/h3-7,16-17H,2,8-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEDCDPYUOMVNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenylethyl)-1-propylpiperidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-methyl-2-furyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4892161.png)
![N-{4-[(2-phenylacetyl)amino]phenyl}benzamide](/img/structure/B4892164.png)

![5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4892177.png)
![5-{[(2-nitrophenoxy)acetyl]amino}isophthalic acid](/img/structure/B4892186.png)
![5-[(3,4-difluorophenoxy)methyl]-N-methyl-N-[2-(4-morpholinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4892199.png)
![N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B4892205.png)

![(3aS*,5S*,9aS*)-2-(3-methoxybenzyl)-5-(8-quinolinyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4892218.png)

![N-(2,4-dichlorophenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4892242.png)

![5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-1-(2-furylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4892262.png)
![2-(2-methoxyethyl)-1,3-dioxo-N-[3-(trifluoromethyl)phenyl]-5-isoindolinecarboxamide](/img/structure/B4892265.png)